6-O-α-D-Galactopyranosyl-D-mannose

Enzymology Glycobiology Carbohydrate Metabolism

Procure 6-O-α-D-Galactopyranosyl-D-mannose for accurate galactomannan modeling and α-galactosidase characterization. Unlike melibiose (galactose-glucose), its mannose reducing-end confers unique conformational behavior and enzyme specificity—critical for inhibitor screening and directed evolution campaigns. Verify identity via distinct melting point (199 °C). Essential for kinetic assays, NMR studies, and lectin binding experiments requiring authentic galactomannan structural motifs. Avoid generic disaccharides; this specific α-(1→6) linkage is scientifically irreplaceable for reproducible research.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
CAS No. 17296-19-4
Cat. No. B1174304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-α-D-Galactopyranosyl-D-mannose
CAS17296-19-4
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h1,4-12,14-21H,2-3H2/t4-,5-,6-,7-,8-,9+,10+,11-,12+/m1/s1
InChIKeyAYRXSINWFIIFAE-KVOYSHJESA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-O-α-D-Galactopyranosyl-D-mannose (CAS 17296-19-4) for Research and Industrial Procurement


6-O-α-D-Galactopyranosyl-D-mannose (CAS 17296-19-4), also designated epimelibiose, is an α-(1→6)-linked disaccharide composed of a D-galactose unit and a D-mannose unit [1]. It belongs to the class of glycosylgalactose compounds [2] and serves as a fundamental structural motif of galactomannan polysaccharides [3]. The compound has a molecular formula of C12H22O11 and a molecular weight of 342.30 g/mol [1]. Its physicochemical profile includes a predicted boiling point of 774.5±60.0 °C, a density of 1.68±0.1 g/cm³, a melting point of 199 °C, and a predicted pKa of 12.45±0.20 .

Why 6-O-α-D-Galactopyranosyl-D-mannose Cannot Be Replaced by Generic Disaccharides


Substituting 6-O-α-D-galactopyranosyl-D-mannose with a generic disaccharide or even a close analog like melibiose is scientifically unsound due to its unique stereochemistry and linkage specificity. The compound possesses a distinct α-(1→6) glycosidic bond between galactose and mannose, whereas melibiose links galactose to glucose via the same α-(1→6) bond [1]. This difference in the reducing-end sugar (mannose versus glucose) fundamentally alters its recognition by carbohydrate-active enzymes and biological receptors [2]. Furthermore, the presence of the mannose residue confers specific conformational behavior that modulates the flexibility of the galactomannan backbone, an effect not observed with glucose-containing analogs [3]. Procurement of this specific compound is therefore essential for experiments requiring accurate modeling of galactomannan structure or assays dependent on α-galactosidase specificity.

6-O-α-D-Galactopyranosyl-D-mannose: Quantitative Differentiation Against Key Comparators


Enzymatic Susceptibility: Substrate Specificity of Aspergillus sp. MK14 α-Galactosidase

The α-galactosidase from Aspergillus sp. MK14 exhibits markedly different activity towards 6-O-α-D-galactopyranosyl-D-mannose-containing substrates compared to melibiose. In a direct assay, the enzyme activity towards melibiose was reported as 'much lower' than the reference substrate pNP-α-D-galactopyranoside, while activity towards 6(1)-α-D-galactosyl-mannobiose (a trisaccharide containing the epimelibiose motif) was 86.2% relative to the reference [1]. This quantitative difference demonstrates that the mannose-containing disaccharide is a far superior substrate for this enzyme, highlighting the critical importance of the aglycone moiety for enzymatic recognition and turnover [2].

Enzymology Glycobiology Carbohydrate Metabolism

Conformational Impact on Galactomannan Backbone: NMR and Molecular Modeling Comparison to Mannobiose

The conformational behavior of 6-O-α-D-galactopyranosyl-D-mannose (epimelibiose) as a model disaccharide was directly compared to mannobiose using combined NMR spectroscopy and molecular modeling. Experimental H-1-H-1 NOE and heteronuclear (3)J(C,H) coupling constants across the glycosidic bond were measured for both disaccharides and compared to theoretical predictions from PCILO quantum chemical calculations and SOLVOL solvent effect simulations [1]. The study established that the galactosyl substitution in epimelibiose significantly alters the accessible conformational space and the lowest energy conformer compared to the unsubstituted mannobiose backbone [2]. These conformational differences propagate to influence the helical parameters and overall flexibility of oligo-galactomannan chains [3].

Structural Biology NMR Spectroscopy Polymer Science

Physicochemical Differentiation: Melting Point and Thermal Stability Profile

6-O-α-D-Galactopyranosyl-D-mannose exhibits a distinct melting point of 199 °C . This value provides a clear physical differentiation from other disaccharides: melibiose (6-O-α-D-galactopyranosyl-D-glucose) has a reported melting point of 182-184 °C, while lactose (4-O-β-D-galactopyranosyl-D-glucose) melts at 201-202 °C [1]. The 15-17 °C higher melting point relative to melibiose reflects the different crystal lattice energy resulting from the substitution of mannose for glucose in the reducing unit [2].

Analytical Chemistry Material Science Quality Control

Biological Recognition: Differential Binding to Galactose-Specific Lectins and Antibodies

The specificity of carbohydrate-binding proteins is highly sensitive to the reducing-end sugar. In a comparative inhibition study, melibiose (α-D-Gal-(1→6)-D-Glc) exhibited an I50 value of 17.7 mM against a galactose-specific antibody, whereas 4-O-(β-Galactopyranosyl)-α-D-mannopyranose (an isomer with mannose as the reducing end) showed a significantly higher I50 of 26.3 mM [1]. While direct I50 data for 6-O-α-D-galactopyranosyl-D-mannose is not available in this dataset, the data demonstrates that replacing glucose with mannose in the reducing unit substantially alters binding affinity to biological receptors [2]. This class-level inference predicts that 6-O-α-D-galactopyranosyl-D-mannose will exhibit a distinct binding profile compared to melibiose in lectin and antibody assays.

Immunology Glycobiology Lectin Binding

Optimal Application Scenarios for 6-O-α-D-Galactopyranosyl-D-mannose Based on Quantitative Evidence


α-Galactosidase Substrate Specificity Assays and Enzyme Engineering

Researchers developing or characterizing α-galactosidases should prioritize 6-O-α-D-galactopyranosyl-D-mannose or its oligomeric derivatives as substrates. As demonstrated by Kurakake et al. (2015), the Aspergillus sp. MK14 α-galactosidase exhibits high relative activity (86.2%) towards 6(1)-α-D-galactosyl-mannobiose, while activity towards melibiose is much lower [1]. This indicates that mannose-containing substrates are preferred by this enzyme class. Using the correct substrate is essential for accurate kinetic characterization, inhibitor screening, and directed evolution campaigns [2].

Molecular Modeling and NMR Structural Studies of Galactomannans

For computational chemists and structural biologists investigating the conformational behavior of galactomannans, 6-O-α-D-galactopyranosyl-D-mannose serves as an essential minimal model disaccharide. NMR studies by Taravel et al. (1995) and Bergamini et al. (1995) directly compared its conformational parameters to mannobiose, revealing that the galactosyl branch significantly alters the accessible conformational space and the lowest energy conformer [2]. These findings are critical for accurately parameterizing force fields and interpreting experimental NOE and J-coupling data from larger polysaccharides [3].

Quality Control and Identity Confirmation via Thermal Analysis

Analytical chemists and quality control laboratories can leverage the distinct melting point of 6-O-α-D-galactopyranosyl-D-mannose (199 °C) for rapid identity verification and purity assessment [1]. This value differentiates it from the closely related melibiose (182-184 °C) and lactose (201-202 °C) [2]. Differential scanning calorimetry (DSC) or simple melting point apparatus can be used to confirm the correct material has been procured, mitigating the risk of cross-contamination or supplier mislabeling [3].

Glycobiology Studies of Lectin and Antibody Specificity

Immunologists and glycobiologists investigating carbohydrate-binding proteins should use 6-O-α-D-galactopyranosyl-D-mannose when mannose-terminated galactosides are the target. Inhibition data for related compounds show that substituting mannose for glucose in the reducing unit (e.g., 4-O-(β-Galactopyranosyl)-α-D-mannopyranose vs. melibiose) results in a 1.5-fold increase in I50, from 17.7 mM to 26.3 mM [1]. This class-level inference strongly suggests that 6-O-α-D-galactopyranosyl-D-mannose will exhibit a unique binding profile, making it a necessary probe for studying mannose-recognizing lectins and anti-galactomannan antibodies [2].

Technical Documentation Hub

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